molecular formula C9H10F3NO B3249702 (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine CAS No. 1961245-70-4

(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

Cat. No.: B3249702
CAS No.: 1961245-70-4
M. Wt: 205.18 g/mol
InChI Key: WXWSEEIYIQOYNZ-MRVPVSSYSA-N
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Description

General Synthetic Approaches

While specific, detailed synthetic procedures for (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine are not extensively documented in readily available literature, its synthesis can be conceptualized based on established methods for creating chiral trifluoromethyl amines. One common strategy involves the asymmetric reduction of a corresponding trifluoromethyl ketimine. This transformation can be achieved using various chiral catalysts or reagents to induce enantioselectivity, leading to the desired (R)-enantiomer.

Another potential route is through the resolution of a racemic mixture of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine. This process involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the desired enantiomer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWSEEIYIQOYNZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Due to a lack of extensive experimental data in publicly accessible databases, a comprehensive table of physical properties cannot be provided at this time. However, it is anticipated that this compound would be a liquid or a low-melting solid at room temperature, with solubility in common organic solvents. For comparison, the non-fluorinated analog, (R)-1-(4-methoxyphenyl)ethanamine, is a liquid with a boiling point of 65 °C at 0.4 mm Hg.

Interactive Data Table: Comparison with a Related Compound

Property(R)-1-(4-Methoxyphenyl)ethanamine(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
CAS Number 22038-86-4Not available
Molecular Formula C₉H₁₃NOC₉H₁₀F₃NO
Molecular Weight 151.21 g/mol 205.18 g/mol
Boiling Point 65 °C (at 0.4 mm Hg)Data not available
Density 1.024 g/mLData not available

Applications in Asymmetric Organic Synthesis

Common Synthetic Routes

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. A common method involves the use of chiral auxiliaries. For instance, a chiral auxiliary like tert-butanesulfinamide can be reacted with a ketone precursor to form a chiral sulfinylimine. Subsequent reduction of this intermediate stereoselectively yields the desired chiral amine. yale.edu

Another asymmetric strategy is the catalytic enantioselective reduction of a trifluoromethyl-substituted imine. This involves using a chiral catalyst to favor the formation of one enantiomer over the other during the reduction process. appchemical.comamericanelements.com

Chiral Resolution: This method starts with a racemic mixture of the amine and separates the two enantiomers. A common technique is to use a chiral resolving agent, such as a derivative of tartaric acid, to form diastereomeric salts with the racemic amine. researchgate.netgoogle.com These diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by crystallization. Once separated, the desired enantiomer of the amine can be recovered by removing the resolving agent. onyxipca.com

A plausible specific route for the synthesis of the non-fluorinated analog, (R)-(+)-1-(4-methoxyphenyl)ethylamine, involves the reaction of 4-methoxyacetophenone with (R)-(+)-α-methylbenzylamine, followed by catalytic reduction. google.com A similar pathway, starting with a trifluoromethylated ketone, could potentially be employed for the synthesis of the title compound.

Mechanistic and Kinetic Investigations

Elucidation of Reaction Pathways in Enantioselective Transformations

The enantioselective synthesis of α-trifluoromethyl amines often involves the reduction of corresponding ketimines. One common pathway is the catalytic asymmetric hydrogenation of trifluoromethyl ketimines. This transformation typically proceeds through the formation of an imine intermediate from the corresponding ketone, followed by a stereoselective reduction. For instance, the synthesis of chiral trifluoromethyl benzylamines can be achieved through the diastereoselective hydrogenation of imines formed from α,α,α-trifluoromethyl ketones and a chiral amine, such as α-methylbenzylamine. researchgate.net The reaction pathway involves:

Condensation of 4-methoxy-α,α,α-trifluoroacetophenone with a chiral auxiliary to form a diastereomeric mixture of imines.

Diastereoselective hydrogenation of the C=N bond.

Subsequent hydrogenolysis to remove the chiral auxiliary, yielding the desired chiral amine. researchgate.net

Another significant pathway is the asymmetric aza-Henry reaction, which has been successfully applied to the synthesis of α-trifluoromethyl β-nitroamines using amino acid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts. researchgate.net This pathway involves the nucleophilic addition of nitromethane (B149229) to an N-Boc protected trifluoromethyl ketimine, proceeding under mild conditions to afford the product with good enantioselectivity. researchgate.net While not directly producing the target compound, this method highlights a viable pathway for creating chiral C-N bonds adjacent to a trifluoromethyl group.

Analysis of Transition State Geometries and Energetics to Rationalize Stereoselectivity

The stereochemical outcome of asymmetric syntheses is determined by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for estimating these energy differences and understanding the origins of enantioselectivity. researchgate.net

In many transition metal-catalyzed asymmetric reactions, the specific geometry of the catalyst-substrate complex in the transition state dictates the facial selectivity of the reaction. For the asymmetric hydrogenation of trifluoromethyl ketimines, the high stereoselectivity observed suggests that the reaction likely proceeds through a well-organized, open transition state. researchgate.netresearchgate.net The steric and electronic interactions between the substrate, the catalyst's chiral ligands, and the reducing agent favor one approach trajectory over the other, leading to the preferential formation of one enantiomer.

For phase-transfer catalyzed reactions, such as the fluorination of enamides using a BINOL-derived phosphate (B84403) catalyst, the stereoselectivity is rationalized by the formation of a chiral ion pair. nih.govfigshare.com The chiral catalyst forms a highly ordered complex with the reactants, where noncovalent interactions like hydrogen bonding play a key role in differentiating the two prochiral faces of the substrate, thereby controlling the stereochemical outcome. researchgate.net

Studies on Chirality Transfer Mechanisms in Multistep Syntheses

Chirality transfer is a key concept in multistep asymmetric synthesis, where the stereochemistry of a starting material or an intermediate dictates the configuration of subsequent stereocenters. An effective strategy for synthesizing α,γ-chiral trifluoromethylated amines involves the stereospecific isomerization of α-chiral allylic amines. acs.orgnih.gov In this process, a base catalyst promotes the migration of the double bond, transferring the chirality from the α-carbon to the γ-carbon. acs.orgnih.gov The resulting chiral imine or enamine intermediate can then be diastereoselectively reduced to furnish the final product with two controlled stereocenters. nih.gov

Another example is the synthesis of β-fluoroamines through the ring-opening of chiral aziridines. The inherent chirality of the aziridine (B145994) starting material directs the stereochemical outcome of the nucleophilic attack by the fluoride (B91410) source, resulting in a product with a defined stereochemistry. researchgate.net Similarly, biomimetic transamination reactions demonstrate a practical method for asymmetric synthesis where chirality is transferred from a chiral reagent to a prochiral substrate. acs.org

Kinetic Studies of Asymmetric Catalytic Processes

Kinetic studies are essential for understanding the mechanism of a catalytic reaction and optimizing its efficiency. Such studies can reveal the rate-determining step, the order of the reaction with respect to each component (substrate, catalyst, reagent), and the presence of any catalyst activation or deactivation pathways.

In the context of enantioselective synthesis, kinetic resolutions are a practical application of kinetic studies. For instance, the kinetic resolution of racemic secondary alcohols can be achieved using chiral catalysts, where one enantiomer reacts significantly faster than the other. nih.gov While not a direct synthesis, this principle is relevant. In a catalytic asymmetric synthesis, the relative rates of formation of the two enantiomers (k_R vs. k_S) determine the enantiomeric excess (ee) of the product.

Kinetic investigations can also uncover non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst. These studies provide deep mechanistic insights, helping to identify the nature of the active catalytic species, such as whether it is a monomeric or dimeric complex.

The table below illustrates hypothetical kinetic data for an asymmetric reduction, showing how catalyst loading and reaction time can influence conversion and enantioselectivity.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Ratio (R:S)
15128592:8
25249891:9
32247093:7
41012>9990:10

This is an interactive data table based on representative findings in asymmetric catalysis.

Investigation of Substituent Effects on Stereochemical Outcomes

The electronic and steric properties of substituents on both the substrate and the chiral catalyst can profoundly influence the stereochemical outcome of an asymmetric reaction. In the synthesis of α-trifluoromethyl amines via ketimine reduction, substituents on the aryl ring of the imine play a critical role. nih.gov

Electron-withdrawing groups on the aromatic ring of the substrate often lead to higher reactivity and can influence enantioselectivity. Conversely, bulky ortho-substituents can dramatically affect the approach of the reagent to the catalytic complex, sometimes improving and sometimes diminishing the stereoselectivity depending on the specific catalyst system. researchgate.net

Studies on the synthesis of β-fluoroamines from 2-substituted aziridines have shown that the nature of the substituent (aryl vs. aliphatic) dictates the reaction conditions required and the degree of stereoselectivity achieved in the ring-opening reaction. researchgate.net A systematic investigation of these effects, often aided by computational analysis, allows for the fine-tuning of a reaction to achieve the highest possible enantiomeric excess for a specific substrate. researchgate.net

The table below summarizes the typical influence of substituent electronics on the enantioselectivity of a hypothetical asymmetric reaction.

Substituent on Aryl RingElectronic NatureTypical Enantiomeric Ratio (R:S)
4-MethoxyElectron-donating92:8
4-HNeutral90:10
4-ChloroElectron-withdrawing95:5
4-NitroStrongly withdrawing97:3

This is an interactive data table illustrating general trends in substituent effects.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict a variety of molecular properties.

DFT calculations are instrumental in predicting the reactivity and stereoselectivity of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, which are crucial for understanding reaction kinetics. For a chiral amine like (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, DFT can be used to predict how it will interact with other reagents and to rationalize the stereochemical outcome of reactions in which it is a substrate or a product.

For instance, in the context of its synthesis via asymmetric reduction of the corresponding imine, DFT could be employed to model the transition state assemblies involving the imine, a chiral catalyst, and a hydride source. The calculated energies of the competing diastereomeric transition states would allow for the prediction of the enantiomeric excess (e.e.) of the final product. Key to these predictions is the accurate description of non-covalent interactions, such as hydrogen bonding and steric repulsion, which often govern stereoselectivity.

Table 1: Representative DFT Functionals for Reactivity and Stereoselectivity Prediction

DFT FunctionalDescriptionTypical Application
B3LYPA hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.General-purpose calculations of molecular geometries and energies.
M06-2XA high-nonlocality functional with a good performance for main-group thermochemistry and non-covalent interactions.Studies where dispersion forces are critical, such as catalyst-substrate binding.
ωB97X-DA long-range corrected hybrid functional with an empirical dispersion correction.Accurate prediction of reaction barriers and stereoselectivities.

The three-dimensional structure of a molecule and its reaction intermediates significantly influences its reactivity. Conformational analysis using DFT helps to identify the most stable (lowest energy) conformations and the energy barriers between them. For this compound, the orientation of the trifluoromethyl, methoxyphenyl, and amine groups relative to each other would be of primary interest.

DFT calculations can reveal the preferred rotamers around the C-C and C-N bonds. This information is vital for understanding how the molecule will orient itself when approaching a catalyst's active site or another reactant. For reaction intermediates, such as a protonated amine or a transition state structure, conformational analysis provides insight into the geometries that lead to the observed products.

Molecular Modeling for Catalyst and Auxiliary Design

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules. In the context of synthesizing this compound, molecular modeling is a key tool for the rational design of chiral catalysts or auxiliaries that can achieve high stereoselectivity.

By building computational models of catalyst-substrate complexes, researchers can visualize and quantify the interactions that lead to stereochemical induction. This "in silico" approach allows for the screening of numerous potential catalysts before committing to their synthesis in the laboratory, thereby saving time and resources. Techniques such as molecular docking can be used to predict the preferred binding mode of a substrate to a catalyst, while molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the catalyst-substrate complex over time.

Computational Protocols for Predicting Stereochemical Outcomes of Asymmetric Reactions

Predicting the stereochemical outcome of an asymmetric reaction with high accuracy is a significant challenge in computational chemistry. It requires the development of robust computational protocols that can reliably model the subtle energy differences between diastereomeric transition states.

A typical protocol involves several steps:

Conformational Search: A thorough search for all low-energy conformations of the reactants and the catalyst.

Transition State Searching: Identification of the transition state structures for the competing stereochemical pathways.

Energy Calculation: High-level quantum mechanical calculations (often DFT or more advanced methods) to determine the relative energies of the transition states. These energies are then used to predict the ratio of the stereoisomeric products.

These protocols often incorporate solvation models to account for the effect of the solvent, which can have a significant impact on reaction outcomes. The development and validation of these protocols against experimental data are crucial for their predictive power. Machine learning approaches are also emerging as a powerful tool to predict stereoselectivity by learning from large datasets of experimental results.

Table 2: Key Components of a Computational Protocol for Stereochemical Prediction

ComponentDescriptionPurpose
Quantum Mechanical Methode.g., DFT, MP2, CCSD(T)To accurately calculate the energies of molecular structures.
Basis Sete.g., 6-31G*, cc-pVTZTo represent the atomic orbitals in the quantum mechanical calculations.
Solvation Modele.g., PCM, SMDTo account for the influence of the solvent on the reaction.
Conformational Samplinge.g., Molecular Dynamics, Monte CarloTo ensure all relevant conformations are considered.

Advanced Spectroscopic and Structural Analysis

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation of Derivatives and Salts

X-ray crystallography stands as the definitive method for the unambiguous determination of a chiral molecule's absolute configuration. For a chiral amine like (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, this is typically achieved by forming a diastereomeric salt with a chiral resolving agent of a known, fixed absolute configuration.

The process involves reacting the amine with a chiral acid, such as (R)-mandelic acid or (R)-2-methoxy-2-(1-naphthyl)propanoic acid, to produce a pair of diastereomeric salts. nih.gov These salts, unlike enantiomers, possess different physical properties, including solubility, which often facilitates the crystallization of one diastereomer. A single crystal of this salt is then isolated and analyzed by X-ray diffraction.

The diffraction pattern provides the precise spatial coordinates of each atom in the crystal lattice, revealing the relative configuration of the amine and the chiral acid. Since the absolute configuration of the chiral acid is already known, the absolute configuration of the amine component can be unequivocally assigned. rsc.org This technique not only confirms the "(R)" designation but also provides invaluable data on bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state.

Table 1: Representative Crystallographic Data for a Diastereomeric Salt This table is illustrative, showing typical parameters obtained from an X-ray crystallographic analysis of a chiral amine salt.

ParameterExample ValueDescription
Formula C₁₇H₁₈F₃NO₃Molecular formula of the diastereomeric salt
Crystal System OrthorhombicThe crystal system describing the lattice symmetry
Space Group P2₁2₁2₁The specific symmetry group of the crystal
Unit Cell a (Å) 8.51Length of the 'a' axis of the unit cell
Unit Cell b (Å) 10.23Length of the 'b' axis of the unit cell
Unit Cell c (Å) 21.45Length of the 'c' axis of the unit cell
Volume (ų) 1864.5Volume of the unit cell
Z 4Number of formula units per unit cell
R-factor (%) 3.5A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data
Flack Parameter 0.02(4)A key parameter used to confirm the absolute structure; a value near zero for a known chiral reference confirms the assignment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Advanced NMR techniques are particularly vital for differentiating between its enantiomers and providing a detailed electronic and structural fingerprint.

While the NMR spectra of two enantiomers are identical in an achiral solvent, their signals can be resolved by introducing a Chiral Solvating Agent (CSA). CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. nih.gov These complexes have distinct chemical environments, leading to separate, distinguishable signals in the NMR spectrum for the (R) and (S) forms of the analyte. researchgate.net

For an amine, common CSAs include chiral alcohols like (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) or chiral acids. researchgate.net The interaction, often involving hydrogen bonding and π-π stacking, results in chemical shift non-equivalence (Δδ). The magnitude of this separation allows for the direct determination of enantiomeric ratio or enantiomeric excess from the integration of the resolved signals in the ¹H or ¹⁹F NMR spectrum. nih.gov

Table 2: Illustrative ¹H NMR Data for Enantiomeric Differentiation using a CSA Demonstrates the expected splitting of a key proton signal of racemic 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine upon addition of a CSA.

Protonδ (ppm) without CSAδ (ppm) with CSA for (R)-enantiomerδ (ppm) with CSA for (S)-enantiomerΔδ (ppm)
Benzylic CH 4.654.684.710.03
Methoxy (B1213986) OCH₃ 3.813.803.820.02

Detailed Spectroscopic Fingerprinting of Stereoisomers

The unique structure of this compound gives rise to a characteristic set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra. This spectroscopic fingerprint is essential for routine identification and structural confirmation.

¹H NMR: The spectrum is characterized by a singlet for the methoxy (-OCH₃) protons around 3.8 ppm. The aromatic protons typically appear as a pair of doublets (an AA'BB' system) between 6.9 and 7.4 ppm. The benzylic proton (-CH) is a key diagnostic signal, appearing as a quartet around 4.6 ppm due to coupling with the three fluorine atoms (³JHF). The amine (-NH₂) protons appear as a broad singlet.

¹⁹F NMR: The ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the trifluoromethyl group. It typically shows a single signal, a doublet, around -75 to -82 ppm, with the splitting caused by the three-bond coupling to the benzylic proton (³JHF). rsc.org

¹³C NMR: The ¹³C spectrum shows distinct signals for the methoxy carbon, the aromatic carbons, and the two aliphatic carbons. The trifluoromethyl carbon appears as a quartet due to the large one-bond C-F coupling (JCF), while the benzylic carbon also appears as a quartet due to two-bond C-F coupling (²JCF). rsc.org

Table 3: Predicted NMR Spectroscopic Data (¹H, ¹³C, ¹⁹F) Based on data from structurally similar compounds. rsc.orgchemicalbook.com

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.40Doublet~8.82H, Aromatic H
~6.95Doublet~8.82H, Aromatic H
~4.65Quartet³JHF ≈ 7.01H, CH CF₃
~3.81Singlet-3H, OCH
~1.90Broad Singlet-2H, NH
¹⁹F ~-81.5Doublet³JHF ≈ 7.03F, CF
¹³C ~160.5Singlet-C -OCH₃
~129.0Singlet-Aromatic C H
~126.0Singlet-Aromatic C -CH
~114.2Singlet-Aromatic C H
~124.0Quartet¹JCF ≈ 282C F₃
~72.6Quartet²JCF ≈ 32C HCF₃
~55.4Singlet-OC H₃

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

Chiral HPLC is the most widely used technique for the separation of enantiomers and the determination of enantiomeric purity. phenomenex.com This method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus separation.

For the analysis of this compound, polysaccharide-based CSPs are highly effective. Columns such as those based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) or amylose (B160209) tris(3,5-dimethylphenylcarbamate) are known to provide excellent resolution for a wide range of chiral amines. windows.netresearchgate.net The separation typically occurs under normal-phase conditions, using a mobile phase consisting of a non-polar solvent like hexane (B92381) modified with a polar alcohol such as isopropanol. An amine additive is sometimes included to improve peak shape.

The result of a successful chiral HPLC analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The area under each peak is proportional to its concentration, allowing for the precise calculation of enantiomeric excess (e.e.) or enantiomeric purity. This is critical for quality control in asymmetric synthesis and pharmaceutical applications. researchgate.net

Table 4: Typical Method Parameters for Chiral HPLC Analysis

ParameterConditionPurpose
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralcel® OD-H)Provides the chiral environment for separation
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical column dimensions
Mobile Phase Hexane / Isopropanol (90:10, v/v)Eluent system to carry the sample through the column
Flow Rate 1.0 mL/minControls the speed of the separation and retention times
Detection UV at 225 nmWavelength at which the aromatic ring strongly absorbs light
Column Temp. 25 °CControlled temperature for reproducible results
Expected tR (R) ~8.5 minRetention time for the (R)-enantiomer
Expected tR (S) ~10.2 minRetention time for the (S)-enantiomer
Resolution (Rs) > 2.0A measure of the degree of separation between the two peaks

Derivatization and Analogues of R 2,2,2 Trifluoro 1 4 Methoxyphenyl Ethanamine

(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine serves as a valuable chiral building block in organic synthesis. Its unique structural features, including the stereogenic center bearing a trifluoromethyl group and a methoxyphenyl ring, make it a precursor for a variety of complex molecules. Derivatization of this amine allows for the synthesis of novel compounds with tailored properties for applications in catalysis, medicinal chemistry, and materials science.

Future Research Directions and Outlook

Remaining Challenges in the Enantioselective Synthesis of Trifluoromethylated Amines

Despite notable progress, several challenges persist in the catalytic asymmetric synthesis of chiral trifluoromethylated amines. A primary obstacle is the general access to chiral aliphatic trifluoromethylated amines, for which highly effective and broadly applicable methods are still limited. nih.gov

The inherent electronic properties of the trifluoromethyl group present a significant hurdle. Its strong electron-withdrawing nature can impede the coordination of a catalyst to the imine substrate. acs.org Furthermore, this inductive effect can facilitate racemization after the desired stereocenter has been formed. acs.org Another key difficulty is the low nucleophilicity of the trifluoromethyl anion, which complicates methods involving its direct addition to create the chiral center. acs.orgnih.gov

Achieving high enantioselectivity can also be dependent on the stereoisomer of the starting ketimine, as E and Z isomers may lead to opposite enantiomers of the final product. acs.orgnih.gov For certain reactions, such as those involving imines with strongly electron-withdrawing substituents, achieving high conversion requires elevated temperatures, which can negatively impact enantioselectivity. nih.gov

Exploration of Novel Catalytic Systems for Improved Efficiency and Selectivity

To address the existing challenges, the exploration of new and improved catalytic systems is a major focus of current research. A variety of approaches are being investigated, spanning organocatalysis, transition-metal catalysis, and biocatalysis.

Organocatalysts: Chiral organic catalysts have shown significant promise. For instance, cinchona alkaloids have been successfully employed in the highly enantioselective isomerization of trifluoromethyl imines to produce both aryl and alkyl trifluoromethylated amines. nih.govbrandeis.edufigshare.com Specifically, modified cinchona alkaloids, such as those with a 2'-chloro or 2'-bromo substituent, have demonstrated enhanced activity and enantioselectivity. nih.gov Chiral phosphoric acids and bifunctional amine-squaramides have also been developed for specific asymmetric transformations, such as aza-Friedel-Crafts and Mannich reactions, to produce complex heterocyclic structures containing trifluoromethylated amine moieties. researchgate.net

Transition-Metal Catalysts: Transition-metal-based systems continue to be a cornerstone of research. Palladium (Pd) and Rhodium (Rh) complexes with chiral phosphine (B1218219) ligands have been effectively used in the asymmetric hydrogenation and arylation of trifluoromethyl ketimines. nih.govnih.gov For example, Pd-catalyzed hydrogenations have yielded trifluoromethylated amines with high enantiomeric excess. nih.gov Challenges remain, such as the need for non-nucleophilic solvents like trifluoroethanol and high hydrogen pressure to prevent solvent addition to the electrophilic imine and suppress hydrolysis. nih.gov

Biocatalysis: Enzymes are emerging as powerful tools for the enantioselective synthesis of these compounds. Laboratory-evolved variants of cytochrome c have been utilized for asymmetric N-H bond insertion reactions with carbene donors to produce α-trifluoromethyl amino esters with high enantioselectivity. acs.org This biocatalytic approach offers a promising alternative to traditional chemical catalysis.

The table below summarizes some of the catalytic systems being explored.

Catalyst TypeSpecific Catalyst/Ligand ExampleReaction TypeKey AdvantagesRef.
Organocatalyst Cinchona Alkaloid (e.g., DHQ-7f)Imine IsomerizationApplicable to both aryl and alkyl imines; high enantioselectivity. nih.gov
Organocatalyst Chiral Phosphoric Acidaza-Friedel-CraftsFacile route to CF3-containing benzazepinoindoles with quaternary stereocenters. researchgate.net
Transition Metal Pd-BIPHEPAsymmetric HydrogenationHigh enantioselectivity for aryl ketimines. nih.gov
Transition Metal Rh-WingPhosArylationEnables direct access to primary amines; good conversion for electron-poor imines. nih.gov
Biocatalyst Evolved Cytochrome cN-H Bond InsertionHigh enantioselectivity for producing α-trifluoromethyl amino esters. acs.org

Expansion of Synthetic Applications in Complex Molecular Architectures

A primary driver for the synthesis of chiral trifluoromethylated amines is their potential for incorporation into complex, biologically active molecules. The α-trifluoromethylamino group is a valuable bioisostere for an amide bond, offering increased metabolic stability and lipophilicity. nih.govnih.gov This makes it an attractive moiety for designing protease-resistant peptidomimetics. acs.orgnih.gov

Future research will focus on expanding the utility of building blocks like (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine in the synthesis of more intricate molecular architectures. rsc.orgresearchgate.net Recent advances include the development of methods to create trifluoromethylated piperidine (B6355638) scaffolds through formal aza-Diels-Alder reactions and dihydroquinazolinone derivatives via organocatalyzed Mannich reactions. researchgate.net

Light-driven synthesis methods are also gaining traction as a mild and sustainable way to construct complex trifluoromethylated aliphatic amines. rsc.orgresearchgate.netrsc.org These photocatalytic and metallaphotoredox-catalyzed reactions allow for the direct installation of CF3 groups onto diverse aliphatic frameworks from simple starting materials. rsc.orgresearchgate.net Such strategies are crucial for accessing novel chemical space and accelerating the discovery of new bioactive compounds. researchgate.net

Integration of Green Chemistry Principles in the Synthesis of Trifluoromethylated Chiral Amines

The increasing focus on sustainable chemical manufacturing necessitates the integration of green chemistry principles into the synthesis of trifluoromethylated amines. A key area of development is the move away from hazardous reagents and toxic organic solvents. digitellinc.comrsc.org

Recent research has demonstrated the potential of conducting these syntheses in aqueous environments. One innovative, metal-free C-H amination method utilizes the hydrophobic effect of water to facilitate a tandem reaction sequence, avoiding the need for toxic organic solvents and the isolation of potentially explosive intermediates. rsc.org This approach not only enhances safety but also simplifies product isolation. rsc.org

Furthermore, there is a recognized need to develop new synthetic methods that avoid environmentally damaging reagents altogether. digitellinc.com The development of catalytic, atom-economical reactions that proceed under mild conditions is a central goal. This includes expanding the use of organocatalysis and biocatalysis, which often operate under more environmentally benign conditions compared to traditional metal-catalyzed reactions. The ultimate aim is to create synthetic pathways that are not only efficient and selective but also safe and sustainable.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine, and how is regioselectivity controlled during synthesis?

  • Methodology : The compound is synthesized via reductive amination of 4-methoxyacetophenone derivatives with trifluoroacetic acid precursors. Key steps include enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution. Regioselectivity is achieved by protecting the methoxy group to prevent electrophilic substitution at the aromatic ring. For example, tert-butyldimethylsilyl (TBS) protection ensures reaction occurs at the ketone group .
  • Data : The hydrochloride salt of the (R)-enantiomer is reported with >95% purity (CAS: 773127-33-6, MFCD07374546), confirmed by HPLC and chiral column analysis .

Q. How can the purity and enantiomeric excess (ee) of this compound be validated?

  • Methodology : Use reverse-phase HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) and a mobile phase of hexane:isopropanol (90:10). Compare retention times with racemic mixtures or commercially available standards. Nuclear magnetic resonance (NMR) analysis (¹H, ¹⁹F) confirms structural integrity, with trifluoromethyl groups showing distinct splitting patterns at δ -70 to -75 ppm in ¹⁹F NMR .

Q. What are the key spectroscopic identifiers for this compound?

  • Methodology :

  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 220.1 (calculated for C₉H₁₀F₃NO).
  • Infrared (IR) : Stretching vibrations at ~1250 cm⁻¹ (C-F), ~1600 cm⁻¹ (C=C aromatic), and ~3400 cm⁻¹ (N-H amine) .

Advanced Research Questions

Q. How does the (R)-enantiomer’s stereochemistry influence its biological activity compared to the (S)-form?

  • Methodology : Perform comparative binding assays (e.g., receptor affinity studies using radiolabeled ligands) and molecular docking simulations. For example, the (R)-enantiomer may exhibit higher affinity for G-protein-coupled receptors (GPCRs) due to spatial compatibility with hydrophobic pockets. Data from related compounds (e.g., (R)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine) show enantiomer-dependent activity in neurotransmitter modulation .
  • Contradictions : Some studies report minimal enantiomeric differences in metabolic stability, attributed to rapid racemization under physiological conditions. This highlights the need for stability assays in buffer solutions (pH 7.4, 37°C) .

Q. What strategies mitigate metabolic instability of the trifluoromethyl group in vivo?

  • Methodology :

  • Isotopic Labeling : Replace hydrogen atoms in the methoxy group with deuterium to slow CYP450-mediated oxidation.
  • Prodrug Design : Mask the amine group as a carbamate or amide, cleaved enzymatically in target tissues.
    • Data : Analogous compounds, such as 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine, show improved half-life (t₁/₂ > 6 hours in rat plasma) when modified with ethoxy groups .

Q. How do structural analogs with varying substituents (e.g., 4-fluoro vs. 4-methoxy) affect pharmacokinetic properties?

  • Methodology : Conduct structure-activity relationship (SAR) studies using analogs like (R)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine (CAS: 1187928-45-5) and compare logP, solubility, and membrane permeability via Caco-2 cell assays. Fluorinated analogs typically exhibit higher logP (2.1 vs. 1.8 for methoxy) but reduced aqueous solubility, necessitating formulation optimization .

Q. What are the challenges in resolving conflicting data on the compound’s cytotoxicity in cancer cell lines?

  • Methodology :

  • Assay Standardization : Use multiple cell lines (e.g., HeLa, MCF-7) and control for variables like serum concentration and passage number.
  • Mechanistic Studies : Perform RNA sequencing to identify differentially expressed genes post-treatment. Contradictions may arise from off-target effects (e.g., ABCB1 transporter modulation) observed in isoquinoline derivatives .

Methodological Notes

  • Stereochemical Analysis : Use circular dichroism (CD) spectroscopy to confirm absolute configuration, referencing published spectra of related trifluoroethylamines .
  • Synthetic Optimization : Replace traditional reducing agents (e.g., NaBH₄) with asymmetric catalytic hydrogenation to improve ee (>99% achieved with Ru-BINAP catalysts) .
  • Data Reproducibility : Cross-validate purity claims with independent labs, as discrepancies in CAS registry entries (e.g., 75703-26-3 vs. 773127-33-6) suggest batch variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.